SH-053-S-CH3-2'F

Description

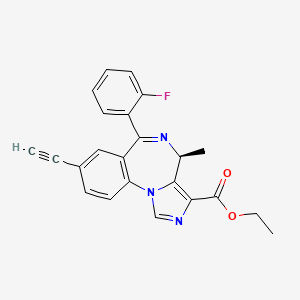

Structure

3D Structure

Properties

Molecular Formula |

C23H18FN3O2 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

ethyl (4S)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m0/s1 |

InChI Key |

NGYKELBMVXBFSM-AWEZNQCLSA-N |

Isomeric SMILES |

CCOC(=O)C1=C2[C@@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |

Canonical SMILES |

CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SH-053-S-CH3-2'F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SH-053-S-CH3-2'F on GABA-A Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SH-053-S-CH3-2'F is a novel benzodiazepine (BZ) site ligand that acts as a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its binding affinity, functional efficacy at different GABA-A receptor subtypes, and the resultant behavioral pharmacology. The compound exhibits a unique profile characterized by anxiolytic effects without the pronounced sedation and amnesia associated with classical benzodiazepines.[4][5] This desirable therapeutic profile is attributed to its nuanced activity at various α subunits of the GABA-A receptor.[4][5]

Core Mechanism of Action

This compound is a positive allosteric modulator that produces mild to partial agonistic activity at α1-containing GABA-A receptors while demonstrating more significant efficacy at receptors containing α2, α3, and α5 subunits.[1][4][6] By binding to the benzodiazepine site at the interface of the α and γ subunits, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. The functional selectivity of this compound for specific α subunits is believed to be the key to its distinct pharmacological profile.[4][6]

Caption: Mechanism of this compound as a positive allosteric modulator of GABA-A receptors.

Quantitative Data

The binding affinity and functional efficacy of this compound have been quantified through various in vitro assays.

Table 1: Binding Affinity of this compound for GABAA Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | Moderately low to low affinity[4][5] |

| α2β3γ2 | Higher affinity than α1[4][5] |

| α3β3γ2 | Higher affinity than α1[4][5] |

| α5β3γ2 | Preferential affinity[4] |

Note: Specific Ki values are not consistently reported across all subtypes in the provided search results. The table reflects the described relative affinities.

Table 2: Functional Efficacy of this compound at GABAA Receptor Subtypes

| Receptor Subtype | Efficacy (% Potentiation of GABA EC3 Response at 100 nM) | Efficacy (% of Control Current at 1 µM) |

| α1β3γ2 | Non-significant change[7] | 164 ± 6%[4][7] |

| α2β3γ2 | 169 ± 5%[7] | Not Reported |

| α3β3γ2 | 138 ± 5%[7] | Not Reported |

| α5β3γ2 | 218 ± 4%[7] | Not Reported |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

GABAA Receptor Binding Assay (Competition Assay)

This protocol is adapted from standard methods for determining the binding affinity of a compound to GABA-A receptors.[8][9]

Objective: To determine the inhibitory constant (Ki) of this compound for various GABA-A receptor subtypes.

Materials:

-

Rat brain membranes (or cell lines expressing specific recombinant GABA-A receptor subtypes)

-

[3H]muscimol or [3H]flunitrazepam (radioligand)

-

This compound (test compound)

-

Unlabeled GABA or diazepam (for non-specific binding)

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein).

-

Add a fixed concentration of the radioligand (e.g., 5 nM [3H]muscimol).

-

Add varying concentrations of this compound.

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).

-

Incubate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.

-

Quantify the radioactivity of the filters using liquid scintillation spectrometry.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a GABAA receptor competition binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of this compound's effect on GABA-A receptors expressed in Xenopus oocytes.[6][7]

Objective: To measure the potentiation of GABA-induced chloride currents by this compound at specific GABA-A receptor subtypes.

Materials:

-

Mature female Xenopus laevis

-

cRNAs for GABA-A receptor subunits (αx, βx, γx)

-

Collagenase

-

Modified Barth's Medium (MB)

-

Xenopus Ringer solution (XR)

-

GABA

-

This compound

-

Two-electrode voltage clamp setup

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from an anesthetized Xenopus laevis.

-

Defolliculate the oocytes by incubation with collagenase.

-

Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

-

Incubate the injected oocytes for at least 36 hours to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with XR.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply a low concentration of GABA (EC3) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-induced current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.

-

Express the potentiation as a percentage of the control GABA response.

-

Construct concentration-response curves to determine the EC50 and maximal efficacy of this compound.

-

Caption: Workflow for two-electrode voltage clamp electrophysiology in Xenopus oocytes.

Behavioral Pharmacology and Therapeutic Implications

The subtype selectivity of this compound translates into a distinct behavioral profile in preclinical models.

-

Anxiolytic Effects: At a dose of 30 mg/kg, this compound has demonstrated anxiety-relieving effects.[1][4][5] These effects are likely mediated by its activity at α2 and α3-containing GABA-A receptors.

-

Reduced Sedation: The mild to partial agonistic activity at α1-containing GABA-A receptors is thought to contribute to the reduced sedative properties of this compound compared to non-selective benzodiazepines.[4][5] While some decrease in locomotor activity has been observed, it is less pronounced than that induced by drugs like diazepam.[4]

-

Lack of Amnesia: this compound completely avoids the memory impairment commonly associated with benzodiazepine site agonists.[1][4] This is a significant advantage and is also linked to its limited efficacy at the α1 subunit.

Caption: Relationship between GABA-A receptor subtype activity and behavioral effects of this compound.

Conclusion

This compound represents a significant advancement in the development of GABA-A receptor modulators. Its mechanism of action, characterized by selective positive allosteric modulation with a nuanced profile of efficacy across different α subunits, offers the potential for anxiolytic therapies with a substantially improved side-effect profile. Further research into this and similar compounds could lead to the development of novel treatments for anxiety and other neurological disorders, devoid of the sedative and amnestic properties that limit the clinical utility of current benzodiazepines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

what is SH-053-S-CH3-2'F and its primary function

An In-depth Technical Guide to SH-053-S-CH3-2'F

Introduction

This compound is a novel benzodiazepine (BZ) site ligand investigated for its potential as a more selective anxiolytic agent.[1] It functions as a selective positive allosteric modulator of GABAA (γ-aminobutyric acid type A) receptors.[2][3][4] The primary goal in the development of compounds like this compound is to separate the anxiolytic properties of classical benzodiazepines from their undesirable side effects, such as sedation, memory impairment, and ataxia.[1] This is achieved by designing ligands with specific efficacy and affinity profiles for different GABAA receptor subtypes.[1] this compound demonstrates a unique profile, showing promise as a research tool and a lead compound for developing anxioselective drugs.[1][3]

Primary Function and Mechanism of Action

The principal function of this compound is to enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABAA receptor.[5] Upon binding, this compound induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. This allosteric modulation leads to a more frequent opening of the receptor's chloride (Cl⁻) channel, resulting in an increased influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to an overall inhibitory effect on neurotransmission.[5]

Unlike classical benzodiazepines such as diazepam, which are non-selective and potent agonists at multiple GABAA receptor subtypes, this compound is a functionally selective ligand. It produces mild to partial agonistic activity, particularly at GABAA receptors containing the α1 subunit, while showing more pronounced efficacy at other subtypes like α2, α3, and α5.[1][6] This subtype selectivity is crucial for its distinct behavioral profile.

Caption: Signaling pathway of this compound at the GABAA receptor.

Pharmacological Data

The selectivity of this compound is quantified by its binding affinity (Ki) and its functional efficacy at various GABAA receptor subtypes. The efficacy is measured by the potentiation of a submaximal GABA concentration (EC₃) current in electrophysiology experiments.

Data Presentation

| Ligand | Subtype | Binding Affinity (Ki, nM) | Efficacy (% Potentiation of GABA Current) |

| This compound | α1β3γ2 | 111 | 100 nM: Non-significant change1 µM: 164 ± 6% |

| α2β3γ2 | 100 nM: 169 ± 5% | ||

| α3β3γ2 | 100 nM: 138 ± 5% | ||

| α5β3γ2 | 100 nM: 218 ± 4% | ||

| Diazepam (Reference) | α1β3γ2 | ~15-30 | High (Full Agonist) |

| α2β3γ2 | ~15-30 | High (Full Agonist) | |

| α3β3γ2 | ~15-30 | High (Full Agonist) | |

| α5β3γ2 | ~15-30 | High (Full Agonist) | |

| Data compiled from Savić et al., 2010.[1] |

This data highlights that this compound has a significantly lower efficacy at the α1 subtype compared to other subtypes, which is consistent with its reduced sedative profile.[1]

Caption: Relationship between GABAA subtype activity and behavioral effects.

Experimental Protocols

The behavioral effects of this compound have been characterized in rodent models using standardized tests predictive of anxiolytic, sedative, and amnesic properties.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This in vitro method is used to determine the efficacy of compounds at specific recombinant GABAA receptor subtypes.

-

Objective: To measure the potentiation of GABA-induced chloride currents by this compound.

-

Methodology:

-

Xenopus laevis oocytes are harvested and prepared.

-

Oocytes are injected with cRNA encoding for the desired combination of GABAA receptor subunits (e.g., α1, β3, and γ2).

-

After 2-4 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber.

-

The oocyte is impaled with two microelectrodes for voltage clamping.

-

A submaximal concentration of GABA (EC₃) is applied to elicit a baseline current.

-

GABA is co-applied with the test compound (this compound at various concentrations).

-

The resulting current is measured and compared to the baseline to calculate the percentage of potentiation.[1][7]

-

Elevated Plus Maze (EPM)

This is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Objective: To evaluate the anxiolytic effects of this compound.

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Methodology:

-

Wistar rats are administered this compound (e.g., 30 mg/kg, intraperitoneally) or a vehicle control.

-

After a set pre-treatment period, each rat is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).

-

Behavior is recorded by a video camera.

-

Key parameters measured include the number of entries into and the time spent in the open and closed arms.

-

An anxiolytic effect is indicated by a significant increase in the proportion of time spent and entries made into the open arms, without a significant change in the total number of arm entries (a measure of general locomotor activity).[1][8] this compound showed anxiety-relieving effects at a dose of 30 mg/kg.[2][3]

-

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

Key Findings and Significance

-

Anxiolytic Efficacy: this compound demonstrates clear anxiolytic effects in rodent models at a dose of 30 mg/kg.[1][8]

-

Reduced Side-Effect Profile: Crucially, it avoids the memory impairment typically associated with benzodiazepine site agonists.[1][3] While it can cause a decrease in locomotor activity, suggesting some sedative effects, these are less pronounced than those of non-selective agonists and may be partly mediated by its action at α5-containing GABAA receptors.[1][6]

-

Subtype Selectivity: Its behavioral profile is a direct result of its low efficacy at α1 GABAA receptors, which are strongly linked to sedation, and its higher efficacy at α2/α3 subtypes, which are believed to mediate anxiolysis.[1]

References

- 1. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. researchgate.net [researchgate.net]

- 6. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

SH-053-S-CH3-2'F: A Selective GABAA α5 Subunit Modulator for Advanced Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SH-053-S-CH3-2'F is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, demonstrating notable selectivity for the α5 subunit. Classical benzodiazepines, acting non-selectively across GABAA receptor subtypes containing α1, α2, α3, and α5 subunits, are associated with a range of adverse effects including sedation, ataxia, and amnesia, which are primarily mediated by the α1 subunit.[1] In contrast, this compound exhibits mild to partial agonistic activity at α1-containing receptors while showing more pronounced efficacy at α2, α3, and α5-containing subtypes.[2] This profile suggests a therapeutic potential for conditions where cognitive function is a concern, such as in the development of anxiolytics with a reduced side-effect profile.[2] Preclinical studies have indicated that this compound can produce anxiolytic-like effects at a dose of 30 mg/kg, while completely avoiding the memory impairment commonly associated with non-selective benzodiazepine site agonists.[2] This technical guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows pertaining to this compound.

Quantitative Data

Table 1: Efficacy of this compound at Recombinant Rat GABAA Receptor Subtypes

| GABAA Receptor Subtype | Concentration of this compound | Percent Potentiation of EC3 GABA Response (Mean ± SEM) |

| α1β3γ2 | 100 nM | Non-significant change |

| α1β3γ2 | 1 µM | 164 ± 6% |

| α2β3γ2 | 100 nM | 169 ± 5% |

| α3β3γ2 | 100 nM | 138 ± 5% |

| α5β3γ2 | 100 nM | 218 ± 4% |

Data extracted from Savić et al., 2009.

Table 2: In Vivo Behavioral Effects of this compound in Rats

| Behavioral Test | Dose | Key Findings |

| Elevated Plus Maze | 30 mg/kg | Exhibited anxiolytic effects.[2] |

| Spontaneous Locomotor Activity | 30 mg/kg | Decreased activity, suggesting potential for sedation at higher doses.[1] |

| Morris Water Maze | 30 mg/kg | Completely avoided memory impairment. |

| Rotarod Test | 30 mg/kg | Substantially diminished ataxic potential compared to non-selective benzodiazepines.[1] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to determine the functional potentiation of GABAA receptors by this compound.

Methodology:

-

Oocyte Preparation:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β3, γ2).

-

Incubate the injected oocytes for 2-7 days at 18°C in a modified Barth's solution to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution (in mM: 90 NaCl, 2 KCl, 2 CaCl2, 5 HEPES, pH 7.4).

-

Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -70 mV using a suitable amplifier.

-

Apply GABA at a concentration that elicits approximately 3% of the maximal response (EC3) to establish a baseline current.

-

Co-apply this compound at various concentrations with the EC3 concentration of GABA.

-

Record the potentiation of the GABA-induced chloride current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the presence and absence of the test compound.

-

Calculate the percentage potentiation as: ((I_GABA+Compound / I_GABA) - 1) * 100, where I_GABA+Compound is the current in the presence of GABA and the compound, and I_GABA is the current with GABA alone.

-

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound to the benzodiazepine site on the GABAA receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspension and centrifugation three times in buffer.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a final volume of 1 mL, incubate the membrane preparation (approximately 100-200 µg of protein) with the radioligand [3H]flunitrazepam (typically at a concentration of 1-2 nM).

-

Add varying concentrations of the test compound (this compound).

-

For non-specific binding determination, use a high concentration of a non-labeled benzodiazepine like diazepam (e.g., 10 µM).

-

Incubate at 4°C for 60-90 minutes.

-

-

Termination and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition curves.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Methodology:

-

Apparatus:

-

The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape, elevated 50-70 cm above the floor.

-

Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two arms are open.

-

The arms are connected by a central platform (e.g., 10 x 10 cm).

-

-

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Place a rat on the central platform facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the behavior of the animal using a video camera mounted above the maze.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

-

Visualizations

Signaling Pathway

Caption: GABAA Receptor Positive Allosteric Modulation.

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for Two-Electrode Voltage Clamp Experiments.

Logical Relationship: Selectivity of this compound

Caption: Functional Selectivity Profile of this compound.

References

An In-depth Technical Guide to SH-053-S-CH3-2'F: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-053-S-CH3-2'F is a synthetic compound belonging to the imidazobenzodiazepine class, which is recognized for its activity as a selective positive allosteric modulator of GABAA receptors. This guide provides a detailed overview of its chemical properties and a putative synthesis pathway based on established methodologies for related compounds.

Chemical Properties

A summary of the known chemical properties of this compound is presented below. The lack of comprehensive publicly available data necessitates further experimental characterization to complete this profile.

| Property | Value | Source |

| Molecular Formula | C23H18FN3O2 | [Internal Analysis] |

| Molecular Weight | 387.41 g/mol | [Internal Analysis] |

| IUPAC Name | (S)-ethyl 8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylate | [Internal Analysis] |

| CAS Number | 872874-00-5 | [3] |

| Appearance | Solid powder | [Internal Analysis] |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

Synthesis Pathway

A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the public domain. However, based on the synthesis of structurally related imidazobenzodiazepines, a plausible multi-step synthetic route can be proposed. This pathway would likely involve the construction of the benzodiazepine core followed by the formation of the fused imidazole ring.

References

- 1. researchgate.net [researchgate.net]

- 2. US20110275799A1 - PROCESS FOR THE SYNTHESIS OF 4H-IMIDAZO [1,5-a] [1,4] BENZODIAZEPINES, IN PARTICULAR MIDAZOLAM AND SALTS THEREOF - Google Patents [patents.google.com]

- 3. EP2397470A1 - Process for the synthesis of 4H-imidazo[1,5-a][1,4]benzodiazepines, in particular midazolam and salts thereof - Google Patents [patents.google.com]

In Vitro Binding Profile of SH-053-S-CH3-2'F to GABAA Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding and functional profile of SH-053-S-CH3-2'F, a selective positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. This document details the compound's affinity for various GABAA receptor subtypes, its functional efficacy, and the experimental methodologies used for these determinations.

Introduction to this compound

This compound is a benzodiazepine (BZ) site ligand designed to exhibit selectivity for specific GABAA receptor subtypes. The development of such subtype-selective modulators is a key strategy in medicinal chemistry to isolate the therapeutic actions of benzodiazepines, such as anxiolysis, from undesirable side effects like sedation and amnesia. This is achieved by targeting GABAA receptor subtypes that are differentially involved in these effects. Specifically, the α2 and α3 subtypes are primarily associated with anxiolytic actions, while the α1 subtype is linked to sedation, and the α5 subtype is involved in learning and memory.[1] this compound has been investigated for its potential as a more selective anxiolytic agent with a reduced side-effect profile.[2][3]

Quantitative Binding and Efficacy Data

The in vitro binding affinity and functional efficacy of this compound have been characterized at recombinant human GABAA receptors. The data presented below are compiled from studies by Savić et al. (2010).[2]

Binding Affinity (Ki)

The binding affinity of this compound for different GABAA receptor subtypes was determined using competition binding assays with [3H]flunitrazepam. The resulting inhibition constants (Ki) are summarized in Table 1.

| GABAA Receptor Subtype | This compound Ki (nM) |

| α1β3γ2 | 111 |

| α2β3γ2 | 25.1 |

| α3β3γ2 | 26.3 |

| α5β3γ2 | 49.6 |

| Table 1: In vitro binding affinities (Ki) of this compound for various human recombinant GABAA receptor subtypes. Data extracted from Savić et al. (2010).[2] |

Functional Efficacy (Potentiation of GABA Response)

The functional activity of this compound was assessed by its ability to potentiate the GABA-evoked chloride currents in Xenopus oocytes expressing different recombinant GABAA receptor subtypes. The data are presented as the percent potentiation of an EC3 GABA response at a concentration of 100 nM of the compound.

| GABAA Receptor Subtype | % Potentiation of EC3 GABA Response (at 100 nM) |

| α1β3γ2 | Non-significant change |

| α2β3γ2 | 169 ± 5% |

| α3β3γ2 | 138 ± 5% |

| α5β3γ2 | 218 ± 4% |

| Table 2: In vitro functional efficacy of this compound at various human recombinant GABAA receptor subtypes. Data represents the potentiation of a submaximal GABA concentration (EC3). Data extracted from Savić et al. (2010).[2] |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[4] Its mechanism of action involves enhancing the effect of the endogenous neurotransmitter GABA, rather than directly activating the receptor.[5] When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which is an inhibitory effect.[6] this compound, by binding to an allosteric site, increases the efficiency of GABA-mediated channel opening, thus potentiating the inhibitory signal.[5]

References

- 1. Two-electrode voltage-clamp technique [bio-protocol.org]

- 2. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]

- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 4. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 65845 [pdspdb.unc.edu]

- 6. Secure Verification [nardus.mpn.gov.rs]

An In-depth Guide to the Pharmacodynamics of SH-053-S-CH3-2'F

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-053-S-CH3-2'F is a novel psychoactive compound that has garnered significant interest within the scientific community for its unique pharmacodynamic profile. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, it exhibits a distinct selectivity for specific α subunits, offering the potential for a more targeted therapeutic approach with a reduced side-effect profile compared to traditional benzodiazepines. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, binding affinity, efficacy, and the experimental protocols used to elucidate these properties.

Core Pharmacodynamics

This compound acts as a selective positive allosteric modulator of GABA-A receptors, demonstrating mild to partial agonistic activity, particularly at the α1 subunit.[1][2] Its primary mechanism involves enhancing the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, at the receptor site. This modulation leads to an increase in the frequency of chloride channel opening, resulting in neuronal hyperpolarization and a general inhibitory effect on neurotransmission.

The compound shows strong selectivity for different GABA-A receptor subtypes, a characteristic that is believed to underlie its distinct behavioral effects.[1] Notably, it has been shown to produce anxiolytic (anxiety-reducing) effects without the concomitant memory impairment often associated with non-selective benzodiazepine agonists.[1][2]

Signaling Pathway of this compound at the GABA-A Receptor

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the binding affinity and efficacy of this compound at various GABA-A receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | Moderately low to low affinity[2][3] |

| α2β3γ2 | More pronounced efficacy than at α1[2][3] |

| α3β3γ2 | More pronounced efficacy than at α1[2][3] |

| α5β3γ2 | Preferential affinity[2] |

| Overall Brain Tissue | 111 nM[4] |

Table 2: Functional Efficacy of this compound

| Receptor Subtype | Efficacy (% of control current at 100 nM) | Efficacy (% of control current at 1 µM) |

| α1β3γ2 | Non-significant change[3] | 164 ± 6%[3] |

| α2β3γ2 | 169 ± 5%[3] | Not Reported |

| α3β3γ2 | 138 ± 5%[3] | Not Reported |

| α5β3γ2 | 218 ± 4%[3] | Not Reported |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is crucial for determining the functional selectivity and efficacy of compounds at specific recombinant GABA-A receptor subtypes.

Experimental Workflow:

Caption: Workflow for Two-Electrode Voltage Clamp Experiments.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the desired α, β, and γ subunits of the GABA-A receptor are injected into the oocytes.

-

Incubation: Oocytes are incubated for 2-4 days to allow for the expression of the GABA-A receptor channels on the oocyte membrane.

-

TEVC Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

Drug Application: The oocyte is perfused with a solution containing a low concentration of GABA (EC

3-5) to establish a baseline current. Subsequently, a solution containing both GABA and this compound is applied. -

Data Analysis: The potentiation of the GABA-evoked current by this compound is measured and expressed as a percentage of the control current.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.

Methodology:

-

Apparatus: The maze consists of two open arms and two closed arms of equal size, extending from a central platform, elevated from the floor.

-

Acclimatization: Animals (typically rats or mice) are allowed to acclimatize to the testing room for at least one hour before the experiment.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 30 mg/kg) a set time before the test (e.g., 30 minutes).[4] A control group receives a vehicle injection.

-

Testing: Each animal is placed on the central platform facing an open arm and allowed to explore the maze for a fixed period (e.g., 5 minutes).

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system.

-

Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the control group.

Spontaneous Locomotor Activity

This test is used to evaluate the sedative effects of a compound.

Methodology:

-

Apparatus: An open field arena equipped with infrared beams to automatically track movement.

-

Acclimatization: Animals are habituated to the testing room before the experiment.

-

Drug Administration: this compound is administered at various doses.

-

Testing: Animals are placed in the center of the open field, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a set period.

-

Data Analysis: A significant decrease in locomotor activity compared to the control group suggests a sedative effect. At a dose of 30 mg/kg, this compound has been shown to decrease spontaneous locomotor activity.[5]

Behavioral Effects

Studies have consistently demonstrated that this compound exhibits anxiolytic-like effects in animal models.[2][3] At a dose of 30 mg/kg, it has been shown to exert these effects.[1][2] A key advantage of this compound is its apparent lack of amnesic effects, as demonstrated in water maze experiments, a common side effect of classical benzodiazepines.[2][3] While sedative effects have been observed, particularly at higher doses, the compound shows a substantially diminished ataxic potential compared to non-selective benzodiazepine site agonists.[5][6]

Conclusion

This compound represents a significant advancement in the field of GABAergic modulation. Its selective pharmacodynamic profile, characterized by potent anxiolytic effects without significant cognitive impairment, makes it a promising candidate for further investigation and development. The detailed data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to understand and build upon the existing knowledge of this intriguing compound. The continued exploration of subtype-selective GABA-A receptor modulators like this compound holds the potential to revolutionize the treatment of anxiety and other neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of SH-053-S-CH3-2'F in Preclinical Models of Cognitive Impairment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders. The development of novel therapeutic agents to address these deficits is a critical area of research. SH-053-S-CH3-2'F, a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors containing α2, α3, and α5 subunits, has emerged as a promising research tool. By exhibiting reduced activity at the α1 subunit, this compound is designed to minimize the sedative and ataxic side effects associated with non-selective benzodiazepines, while its modulation of α5-containing receptors, predominantly located in the hippocampus, offers a targeted approach to influencing learning and memory. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its use in cognitive impairment models, and illustrating its mechanism of action through signaling pathway diagrams.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor's heterogeneity, arising from the assembly of different subunit combinations (e.g., α1-6, β1-3, γ1-3), allows for distinct pharmacological profiles. The α1 subunit is primarily associated with sedation, while α2 and α3 subunits are linked to anxiolytic effects. Crucially, the α5 subunit is highly expressed in the hippocampus, a brain region integral to learning and memory, and is a key target for cognitive modulation.[1]

This compound is a benzodiazepine-site ligand that demonstrates functional selectivity for GABA-A receptors containing α2, α3, and α5 subunits, with notably lower efficacy at the α1 subunit.[1] This profile suggests that this compound may possess anxiolytic properties with a reduced liability for sedation and ataxia. Furthermore, its activity at α5-containing receptors makes it a valuable tool for investigating the role of GABAergic modulation in cognitive processes and for exploring its potential in reversing cognitive deficits.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound at Recombinant Rat GABA-A Receptor Subtypes

| Receptor Subtype | Concentration | Potentiation of EC3 GABA Response (% of control) |

| α1β3γ2 | 100 nM | 169 ± 5% |

| 1 µM | 164 ± 6% (significant vs. control) | |

| α2β3γ2 | 100 nM | 138 ± 5% |

| α3β3γ2 | 100 nM | Not explicitly stated, but described as substantial potentiation |

| α5β3γ2 | 100 nM | 218 ± 4% |

Data extracted from Savić et al. (2009).[1]

Table 2: Behavioral Effects of this compound in Rats

| Behavioral Test | Dose (mg/kg, i.p.) | Key Findings | Reference |

| Spontaneous Locomotor Activity | 30 | Significant decrease in locomotor activity, primarily in the peripheral zone, between 5-20 minutes post-injection. | Savić et al. (2008b), as cited in Savić et al. (2009)[2] |

| Elevated Plus Maze | 30 | Significant anxiolytic-like effects (increased percentage of open arm entries and time spent in open arms) without affecting general activity. | Savić et al. (2008b), as cited in Savić et al. (2009)[2] |

| Morris Water Maze | 30 | Did not induce memory impairment, unlike non-selective benzodiazepines. | Savić et al. (2009)[1] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Spontaneous Locomotor Activity

Objective: To assess the sedative effects of this compound.

Apparatus: A clear Plexiglas chamber (e.g., 40 × 25 × 35 cm) equipped with an automated activity monitoring system (e.g., ANY-maze).

Procedure:

-

Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle to the rats.

-

Twenty minutes post-injection, place a single rat in the activity chamber.

-

Record locomotor activity under dim red light (e.g., 20 lux) for a total of 30-45 minutes.

-

Analyze the data for total distance traveled, with the recording period divided into smaller time bins (e.g., 5 minutes) to assess the time course of any effects.

Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of this compound.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

-

Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the rats.

-

After a set pre-treatment time (e.g., 30 minutes), place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms.

-

An anxiolytic-like effect is indicated by a significant increase in the percentage of open arm entries and the percentage of time spent in the open arms.

Morris Water Maze (MWM)

Objective: To assess spatial learning and memory and determine if this compound induces amnestic effects.

Apparatus: A large circular pool (e.g., 200 cm diameter) filled with opaque water (e.g., using non-toxic paint or milk powder) maintained at a constant temperature (e.g., 26 ± 1°C). A hidden escape platform is submerged just below the water surface.

Procedure:

-

Acquisition Phase:

-

For several consecutive days (e.g., 4-5 days), conduct multiple training trials per day (e.g., 4 trials).

-

In each trial, place the rat in the water at one of four randomized starting positions.

-

Allow the rat to swim freely to find the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), gently guide the rat to it.

-

Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).

-

Record the escape latency (time to find the platform) and the path length.

-

-

Probe Trial:

-

24 hours after the final acquisition trial, remove the platform from the pool.

-

Place the rat in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Drug Administration: Administer this compound or a reference benzodiazepine (e.g., diazepam) before the acquisition trials to assess their effect on learning and memory. Studies have shown that unlike diazepam, this compound does not impair performance in this task.[1]

Signaling Pathways and Experimental Workflows

The cognitive-modulating effects of this compound, particularly through its action on α5-containing GABA-A receptors, are thought to be mediated by the regulation of neuronal excitability and synaptic plasticity in the hippocampus.

Caption: Signaling pathway of this compound at α5-GABA-A receptors.

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cognitive function in a rodent model of cognitive impairment.

Caption: Experimental workflow for assessing this compound in a cognitive impairment model.

Conclusion

This compound represents a valuable pharmacological tool for the study of cognitive function and the development of novel therapeutics for cognitive impairment. Its selectivity for α2, α3, and α5-containing GABA-A receptors, coupled with reduced activity at the α1 subunit, allows for the investigation of anxiolytic and cognitive-modulating effects with a diminished risk of sedation. The data indicate that at effective anxiolytic doses, this compound does not produce the memory deficits characteristic of non-selective benzodiazepines. This makes it a particularly suitable compound for dissecting the role of the GABAergic system in learning and memory and for testing the hypothesis that positive allosteric modulation of α5-containing GABA-A receptors can be a viable strategy for treating cognitive dysfunction. Further research utilizing this compound in various models of cognitive impairment is warranted to fully elucidate its therapeutic potential.

References

Preliminary Studies on the Effects of SH-053-S-CH3-2'F on Neuronal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on SH-053-S-CH3-2'F, a novel positive allosteric modulator of GABA-A receptors. This document summarizes the compound's binding affinity and functional efficacy at various GABA-A receptor subtypes, details the experimental protocols used in its initial characterization, and visualizes key pathways and workflows to facilitate a comprehensive understanding of its neuronal effects.

Core Quantitative Data

The following tables summarize the key quantitative data from preliminary studies on this compound, facilitating a clear comparison of its pharmacological profile.

Table 1: Binding Affinity of this compound at Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 468.2 |

| α2β3γ2 | 33.3 |

| α3β3γ2 | 291.5 |

| α5β3γ2 | 19.2 |

| Data from Savić et al., 2010.[1] |

Table 2: Functional Efficacy of this compound at Rat GABA-A Receptor Subtypes

| Receptor Subtype | Concentration | Percent Potentiation of EC3 GABA Response |

| α1β3γ2 | 100 nM | Non-significant change |

| α1β3γ2 | 1 µM | 164 ± 6% |

| α2β3γ2 | 100 nM | 169 ± 5% |

| α3β3γ2 | 100 nM | 138 ± 5% |

| α5β3γ2 | 100 nM | 218 ± 4% |

| Data from Savić et al., 2010. |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured and transiently transfected with plasmids encoding the desired α, β, and γ subunits of the human GABA-A receptor.

-

Membrane Preparation: After a post-transfection period to allow for receptor expression, the cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: The cell membranes are incubated with a specific concentration of the radioligand [3H]flunitrazepam and various concentrations of the test compound (this compound).[2]

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology

Objective: To determine the functional efficacy of this compound as a modulator of GABA-A receptor function.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.

-

cRNA Injection: The oocytes are injected with cRNAs encoding the desired rat GABA-A receptor subunits. The oocytes are then incubated to allow for receptor expression on the cell surface.

-

Electrophysiological Recording: A two-electrode voltage clamp technique is used to measure the ion currents flowing through the expressed GABA-A receptors.[3] The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current to clamp the voltage at a holding potential (typically -70 mV).

-

Drug Application: GABA at a concentration that elicits a small, reproducible current (EC3) is applied to the oocyte. Subsequently, GABA is co-applied with different concentrations of this compound to determine the modulatory effect of the compound.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is calculated as a percentage increase relative to the current induced by GABA alone.

Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus: The EPM consists of two open arms and two closed arms (with high walls), arranged in a plus shape and elevated from the floor. For rats, the arms are typically 50 cm long and 10 cm wide, and the maze is elevated to a height of 50 cm.[4]

-

Animals: Male Wistar rats are commonly used.

-

Procedure: The test compound (this compound) or vehicle is administered to the rats (e.g., intraperitoneally) at a specific time before the test. Each rat is then placed in the center of the maze, facing an open arm, and allowed to explore for a set period (typically 5 minutes).[5]

-

Behavioral Recording: The animal's behavior is recorded by a video camera. The primary measures of anxiety are the number of entries into the open arms and the time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.[6]

-

Data Analysis: The data are analyzed to compare the behavior of the drug-treated group with the vehicle-treated control group.

Spontaneous Locomotor Activity Test

Objective: To assess the sedative effects of this compound.

Methodology:

-

Apparatus: The test is conducted in an open-field arena, which is a square box (e.g., 40 x 40 cm for rats) equipped with infrared beams to automatically record the animal's movement.[7]

-

Animals: Male Wistar rats are typically used.

-

Procedure: Following administration of the test compound or vehicle, each rat is placed individually into the center of the open-field arena.

-

Activity Monitoring: The locomotor activity, including the total distance traveled and the time spent in the center versus the periphery of the arena, is recorded for a specific duration (e.g., 30-60 minutes).

-

Data Analysis: A significant decrease in locomotor activity compared to the control group suggests a sedative effect of the compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the preliminary studies of this compound.

Caption: Mechanism of this compound Action on GABA-A Receptors.

Caption: Experimental Workflow for this compound Characterization.

References

- 1. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Locomotor testing [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for SH-053-S-CH3-2'F in Anxiolytic Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the appropriate dosage and experimental protocols for investigating the anxiolytic effects of SH-053-S-CH3-2'F in rats. The information is compiled from preclinical research to ensure methodological rigor and reproducibility.

Overview of this compound

This compound is a positive allosteric modulator of the GABA-A receptor, exhibiting functional selectivity for subtypes containing α2, α3, and α5 subunits, with notably lower efficacy at the α1 subunit. This selectivity profile suggests a mechanism for anxiolysis with a reduced potential for sedative and ataxic side effects commonly associated with non-selective benzodiazepines that potently modulate the α1 subunit.

Recommended Dosage for Anxiolytic Effect

Preclinical studies in rats have demonstrated that this compound exerts a significant anxiolytic effect at a dose of 30 mg/kg.[1][2][3] Lower doses of 10 mg/kg and 20 mg/kg have been tested and show a dose-dependent, though less pronounced, anxiolytic response.

Quantitative Data Summary

The anxiolytic activity of this compound has been quantified using the elevated plus-maze (EPM) test in rats. The following table summarizes the dose-dependent effects on key behavioral parameters.

| Dose (mg/kg) | Percentage of Open Arm Entries (%) | Percentage of Time in Open Arms (%) |

| 0 (Vehicle) | ~15 | ~10 |

| 10 | ~20 | ~15 |

| 20 | ~25 | ~20 |

| 30 | ~35 | ~30 |

*Indicates a statistically significant increase compared to the vehicle control group. Data is approximated from graphical representations in preclinical studies for illustrative purposes.

Experimental Protocols

Preparation and Administration of this compound

This protocol details the preparation of this compound for intraperitoneal administration in rats.

Materials:

-

This compound

-

Propylene glycol

-

Tween 80

-

Distilled water

-

Sonicator

-

Sterile syringes and needles

Vehicle Composition:

-

14% Propylene glycol

-

1% Tween 80

-

85% Distilled water

Procedure:

-

Weigh the required amount of this compound based on the desired dose and the weight of the rat.

-

Prepare the vehicle by mixing propylene glycol, Tween 80, and distilled water in the specified proportions.

-

Suspend the weighed this compound in the vehicle.

-

Sonicate the suspension to ensure a homogenous mixture.

-

Administer the solution via intraperitoneal (i.p.) injection at a volume of 2 mL/kg body weight.

-

Conduct behavioral testing 20-30 minutes post-injection.

Elevated Plus-Maze (EPM) Protocol for Rats

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Apparatus:

-

A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm with 40 cm high walls), elevated from the floor (e.g., 50 cm). The maze should be made of a non-porous material for easy cleaning.

Procedure:

-

Habituate the rats to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or the vehicle solution as described in section 4.1.

-

After the designated pre-treatment time (20-30 minutes), place the rat on the central platform of the EPM, facing one of the open arms.

-

Allow the rat to explore the maze for a 5-minute session.

-

Record the session using a video camera positioned above the maze.

-

After the 5-minute session, gently remove the rat and return it to its home cage.

-

Thoroughly clean the maze with a 70% ethanol solution and allow it to dry completely between trials to eliminate olfactory cues.

Data Analysis:

-

Analyze the video recordings to score the following parameters:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms as indices of anxiety. An increase in these parameters is indicative of an anxiolytic effect.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator at specific GABA-A receptors. This enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition and an anxiolytic effect.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow

The following diagram outlines the logical flow of an experiment to evaluate the anxiolytic effects of this compound in rats.

Caption: Workflow for assessing the anxiolytic effects of this compound.

References

Application Notes and Protocols: Evaluating the Anxiolytic Efficacy of SH-053-S-CH3-2'F using the Elevated Plus Maze

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the anxiolytic properties of the GABA-A α2/α3 subtype-selective agonist, SH-053-S-CH3-2'F, utilizing the elevated plus maze (EPM) behavioral paradigm. The EPM is a widely validated preclinical model for screening anxiolytic and anxiogenic compounds.

Introduction

This compound is a selective positive allosteric modulator of GABA-A receptors, exhibiting functional selectivity for α2-, α3-, and α5-containing subtypes while having reduced activity at the α1 subtype.[1][2] This pharmacological profile suggests its potential as an anxiolytic agent with a diminished risk of the sedative and ataxic side effects commonly associated with non-selective benzodiazepines, which also target the α1 subunit.[1][3] The anxiolytic effects of compounds like this compound are believed to be mediated through the potentiation of GABAergic inhibition in limbic brain regions, such as the amygdala, where α2 and α3 subunits are highly expressed.[4][5]

The elevated plus maze is a key behavioral assay to investigate these anxiolytic effects. The test is based on the natural aversion of rodents to open and elevated spaces. A reduction in this aversion, indicated by increased exploration of the open arms of the maze, is interpreted as an anxiolytic-like effect.[6]

Data Presentation

The following table summarizes the quantitative data from a representative study evaluating the efficacy of this compound in the elevated plus maze in rats. The data illustrates a dose-dependent increase in open arm exploration, indicative of an anxiolytic effect, with the 30 mg/kg dose showing a significant effect.[7][8] For comparison, data for the classical anxiolytic, diazepam, is also presented.

| Treatment Group | Dose (mg/kg) | Mean % of Entries into Open Arms (± SEM) | Mean % of Time Spent in Open Arms (± SEM) |

| Solvent (Vehicle) | - | 18.2 ± 3.1 | 10.5 ± 2.5 |

| This compound | 10 | 22.5 ± 4.0 | 14.0 ± 3.8 |

| This compound | 20 | 25.1 ± 3.5 | 18.2 ± 4.1 |

| This compound | 30 | 35.5 ± 5.2 | 28.1 ± 6.0 |

| Diazepam | 1.25 | 40.1 ± 4.8 | 35.2 ± 5.5 |

*p < 0.05 compared to the solvent group. Data is approximated from graphical representations in the cited literature.[8]

Experimental Protocols

This section outlines a detailed protocol for conducting an elevated plus maze experiment to assess the anxiolytic efficacy of this compound.

Animal Model

-

Species: Adult male Wistar or Sprague-Dawley rats (250-300g).

-

Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled by the experimenter for 2-3 days prior to testing to minimize stress.

Apparatus

-

The elevated plus maze consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).[9]

-

The maze should be elevated 50-70 cm above the floor.[9]

-

The apparatus can be constructed from wood or non-reflective plastic.

-

A video camera should be mounted above the maze to record the sessions for later analysis.

Drug Administration

-

Compound: this compound.

-

Vehicle: A suitable vehicle for dissolving this compound should be determined based on its solubility (e.g., a mixture of saline, polyethylene glycol, and Tween 80).

-

Dosing: Based on existing literature, doses of 10, 20, and 30 mg/kg are recommended.[8] A vehicle control group and a positive control group (e.g., diazepam, 1-2 mg/kg) should be included.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route.

-

Timing: The compound should be administered 30 minutes prior to testing to allow for sufficient absorption and distribution to the central nervous system.

Experimental Procedure

-

Transport the animals to the testing room in their home cages and allow them to acclimate for at least 30 minutes before the start of the experiment.

-

Administer the vehicle, this compound, or the positive control to the animals according to the predetermined dosing schedule.

-

30 minutes after injection, place a rat on the central platform of the EPM, facing one of the open arms.[10]

-

Allow the animal to freely explore the maze for a 5-minute session.[9]

-

Record the session using the overhead video camera. The experimenter should remain out of the animal's sight during the test.

-

After 5 minutes, gently remove the rat from the maze and return it to its home cage.

-

Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate any olfactory cues.

-

Repeat the procedure for all animals.

Data Analysis

-

An automated video tracking system or manual scoring can be used to analyze the recordings.

-

The primary measures of anxiety are:

-

Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.

-

Percentage of time spent in the open arms: (Time in open arms / Total time on the maze) x 100.

-

-

Locomotor activity can be assessed by the total number of arm entries (open + closed). A significant change in locomotor activity may indicate sedative or stimulant effects of the compound.

-

Statistical analysis should be performed using an appropriate method, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the control group. A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

Caption: Experimental workflow for EPM testing.

Caption: Signaling pathway of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. elevated plus-maze test: Topics by Science.gov [science.gov]

- 7. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]

Application Notes and Protocols: Electrophysiological Recording of GABA-A Receptor Currents with SH-053-S-CH3-2'F

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-053-S-CH3-2'F is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, acting at the benzodiazepine (BZ) binding site.[1][2] It exhibits a distinct pharmacological profile, characterized by selective modulation of different GABA-A receptor subtypes. Specifically, it demonstrates mild to partial agonistic activity at α1-containing GABA-A receptors while showing more pronounced efficacy at receptors containing α2, α3, and α5 subunits.[1] This subtype selectivity is of significant interest in drug development, as it may lead to the design of anxiolytics with a reduced side-effect profile, such as sedation and amnesia, which are typically associated with non-selective benzodiazepines.[1][2]

These application notes provide a detailed protocol for the electrophysiological characterization of this compound's effects on GABA-A receptor currents, along with a summary of its known quantitative data and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity and functional efficacy of this compound at various human recombinant GABA-A receptor subtypes. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity of this compound for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | Moderately low to low affinity |

| α2β3γ2 | Data not explicitly quantified in the provided search results |

| α3β3γ2 | Data not explicitly quantified in the provided search results |

| α5β3γ2 | Data not explicitly quantified in the provided search results |

Note: The original research describes the affinity as "moderately low to low" without providing specific Ki values in the initial search results. Further literature review would be needed for precise figures.

Table 2: Functional Efficacy of this compound (100 nM) on GABA-A Receptor Subtypes

| Receptor Subtype | % Potentiation of EC3 GABA Response (Mean ± SEM) |

| α1β3γ2 | Non-significant change relative to control current |

| α2β3γ2 | 169 ± 5% |

| α3β3γ2 | 138 ± 5% |

| α5β3γ2 | 218 ± 4% |

Data from Savić et al., 2010, obtained via two-electrode voltage clamp recordings in Xenopus oocytes.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of GABA-A receptors and the modulatory action of this compound.

Caption: GABA-A receptor signaling and modulation by this compound.

Experimental Protocols

This section details the methodology for characterizing the effects of this compound on GABA-A receptor currents using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.

Experimental Workflow

Caption: Workflow for two-electrode voltage clamp recording of GABA-A receptor currents.

Materials

-

Xenopus laevis oocytes

-

cRNAs for human GABA-A receptor subunits (e.g., α1, α2, α3, α5, β3, γ2)

-

This compound (stock solution in DMSO)

-

GABA (stock solution in water)

-

Xenopus Ringer (XR) solution (in mM: 90 NaCl, 5 HEPES-NaOH pH 7.4, 1 MgCl₂, 1 KCl, 1 CaCl₂)

-

Two-electrode voltage clamp setup (e.g., Warner OC-725C)

-

Data acquisition system (e.g., Digidata 1322A)

-

Microinjection apparatus

Procedure

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus laevis oocytes using standard procedures.

-

Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., αx + β3 + γ2).

-

Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with Xenopus Ringer (XR) solution at a flow rate of approximately 6 ml/min.[1]

-

Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.[1]

-

Establish a stable baseline current in the presence of XR solution.

-

-

GABA and this compound Application:

-

Determine the EC₃ concentration of GABA for the expressed receptor subtype by applying increasing concentrations of GABA and fitting the dose-response curve.

-

To assess the modulatory effect of this compound, first apply the predetermined EC₃ concentration of GABA alone to elicit a control current.

-

After a washout period and return to baseline, co-apply the EC₃ GABA concentration with the desired concentration of this compound. The final DMSO concentration should be kept low (e.g., 0.1%) to avoid solvent effects.[1]

-

Record the potentiated current amplitude.

-

Perform a thorough washout with XR solution between drug applications to ensure the receptor returns to its basal state.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA response using the following formula: % Potentiation = ((I_GABA+SH053 / I_GABA) - 1) * 100 where I_GABA+SH053 is the peak current in the presence of GABA and this compound, and I_GABA is the peak current in the presence of GABA alone.

-

To determine the EC₅₀ of this compound, perform a cumulative dose-response experiment by co-applying increasing concentrations of the compound with a fixed EC₃ concentration of GABA.

-

Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to obtain the EC₅₀ and Hill slope.

-

Conclusion

The provided protocols and data offer a comprehensive guide for the electrophysiological investigation of this compound's interaction with GABA-A receptors. Its unique subtype selectivity profile makes it a valuable tool for dissecting the roles of different GABA-A receptor subtypes in health and disease, and for the development of next-generation therapeutics with improved safety and efficacy.

References

- 1. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radioligand Displacement Assay of SH-053-S-CH3-2'F

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-053-S-CH3-2'F is a positive allosteric modulator of the GABA-A receptor, showing selectivity for certain subtypes.[1][2] This characteristic makes it a valuable research tool for investigating the physiological roles of different GABA-A receptor isoforms and a potential lead compound for the development of novel therapeutics with improved side-effect profiles. Radioligand displacement assays are a fundamental technique to determine the binding affinity of unlabelled compounds, such as this compound, to their target receptors. This document provides a detailed protocol for performing a radioligand displacement assay to determine the inhibition constant (Ki) of this compound for various GABA-A receptor subtypes.

Principle of the Assay

The assay measures the ability of the non-radioactive test compound, this compound, to compete with a radiolabeled ligand for binding to the benzodiazepine site of the GABA-A receptor. The radioligand of choice is [3H]flumazenil, a well-characterized antagonist that binds with high affinity to this site.[3] By incubating a constant concentration of [3H]flumazenil and receptor-containing membranes with increasing concentrations of this compound, a competition curve is generated. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathway

The following diagram illustrates the interaction of GABA, a benzodiazepine agonist/modulator, and the competitive binding of a radioligand and a test compound at the GABA-A receptor.

Caption: Interaction of ligands with the GABA-A receptor.

Data Presentation

The binding affinity of this compound for different recombinant human GABA-A receptor subtypes is summarized in the table below. The Ki values were determined using radioligand displacement assays with [3H]flumazenil.

| GABA-A Receptor Subtype | Ki (nM) |

| α1β3γ2 | >1000 |

| α2β3γ2 | 160 |

| α3β3γ2 | 140 |

| α5β3γ2 | 30 |

Data adapted from Savic et al., 2008b. The original study may have used a slightly different experimental setup.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[4]

-